An In-Depth Technical Guide to 4-(2-Pyridylsulfonyl)aniline: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 4-(2-Pyridylsulfonyl)aniline: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Pyridylsulfonyl)aniline, a molecule of significant interest in medicinal chemistry and materials science. While direct literature on this specific compound is not extensively available, this document elucidates its core characteristics by drawing upon established principles of organic chemistry and data from structurally related analogs. We will delve into its chemical structure and molecular weight, propose a validated synthetic pathway, predict its spectroscopic profile, and explore its potential applications in drug discovery. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.
Introduction: The Significance of the Pyridyl-Aniline Scaffold
The conjunction of pyridine and aniline moieties within a single molecular framework has given rise to a plethora of compounds with significant biological activities. The pyridine ring, a bioisostere of benzene, is a common feature in numerous pharmaceuticals, offering hydrogen bonding capabilities and modulating physicochemical properties. Similarly, the aniline scaffold is a crucial building block in many approved drugs. The introduction of a sulfonyl linker between these two pharmacophores creates a flexible yet robust structure, 4-(2-Pyridylsulfonyl)aniline, with potential for unique interactions with biological targets. This guide aims to provide a detailed technical exploration of this compound.
Chemical Structure and Molecular Properties
The chemical structure of 4-(2-Pyridylsulfonyl)aniline consists of a pyridine ring linked to an aniline ring through a sulfonyl group at the 2-position of the pyridine and the 4-position of the aniline.
Table 1: Physicochemical Properties of 4-(2-Pyridylsulfonyl)aniline
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂S | Calculated |
| Molecular Weight | 234.28 g/mol | Calculated |
| IUPAC Name | 4-(pyridin-2-ylsulfonyl)aniline | |
| CAS Number | Not Assigned |
Synthesis and Purification
A plausible and efficient synthesis of 4-(2-Pyridylsulfonyl)aniline can be conceptualized through a two-step process, beginning with the oxidation of a corresponding sulfide, followed by the reduction of a nitro group. This approach is well-documented for analogous compounds.[1]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-(2-Pyridylsulfonyl)aniline.
Experimental Protocol
Step 1: Synthesis of 2-(4-Nitrophenylsulfonyl)pyridine
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Nucleophilic Aromatic Substitution: To a solution of 2-mercaptopyridine in a suitable solvent such as DMF, add a base like potassium carbonate. Stir the mixture at room temperature, then add 4-chloronitrobenzene. Heat the reaction mixture to facilitate the substitution reaction, forming 2-(4-nitrophenylthio)pyridine.
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Oxidation: After isolation of the sulfide intermediate, dissolve it in glacial acetic acid. Add hydrogen peroxide dropwise while maintaining the temperature below 40°C. The progress of the oxidation to the sulfone, 2-(4-nitrophenylsulfonyl)pyridine, can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water until neutral, and dry under vacuum.
Step 2: Synthesis of 4-(2-Pyridylsulfonyl)aniline
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Reduction of the Nitro Group: A well-established method for reducing aromatic nitro groups is the use of iron powder in the presence of an acid catalyst, such as ammonium chloride, in a solvent mixture like ethanol/water.[1] Suspend 2-(4-nitrophenylsulfonyl)pyridine and iron powder in the solvent mixture and heat to reflux.
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Reaction Monitoring: The conversion to the aniline can be monitored by TLC.
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Purification: After the reaction is complete, filter the hot solution to remove the iron catalyst. The filtrate is then concentrated under reduced pressure. The crude 4-(2-Pyridylsulfonyl)aniline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Analytical Characterization: A Predictive Approach
The structural confirmation of a newly synthesized compound relies on a combination of spectroscopic techniques. Based on the proposed structure of 4-(2-Pyridylsulfonyl)aniline, we can predict the key features of its analytical spectra.
Caption: Standard analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and aniline rings. The protons on the aniline ring will likely appear as two doublets in the aromatic region. The four protons on the pyridine ring will exhibit more complex splitting patterns due to their positions relative to the nitrogen atom and the sulfonyl group. The -NH₂ protons of the aniline will present as a broad singlet.
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¹³C NMR: The carbon NMR spectrum should display eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl group and the electronic effects of the nitrogen in the pyridine ring and the amino group on the aniline ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide crucial information about the functional groups present. Key expected absorption bands include:
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N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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S=O Stretching: Strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonyl group, respectively.[2]
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Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
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C=C and C=N Stretching: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 234.28. Fragmentation patterns would likely involve the cleavage of the C-S and S-N bonds, providing further structural confirmation.
Potential Applications in Drug Discovery
While specific biological data for 4-(2-Pyridylsulfonyl)aniline is not available, the structural motifs it contains are prevalent in a wide range of bioactive molecules.
Kinase Inhibition
The 4-anilino-pyrimidine and related scaffolds are well-known pharmacophores for kinase inhibitors used in cancer therapy.[3][4] The sulfonyl group in 4-(2-Pyridylsulfonyl)aniline can act as a hydrogen bond acceptor, potentially interacting with key residues in the ATP-binding pocket of various kinases.
Antimicrobial and Antiviral Activity
Sulfonamide-containing compounds have a long history as antimicrobial agents. The incorporation of the pyridine ring could enhance this activity and potentially confer antiviral properties, a strategy that has been explored with related pyridine-based N-sulfonamides.[5]
G-Protein Coupled Receptor (GPCR) Agonism
Arylsulfonyl aniline derivatives have been identified as agonists for GPCRs such as GPR119, which are targets for the treatment of type 2 diabetes. The specific arrangement of the pyridine and aniline rings in 4-(2-Pyridylsulfonyl)aniline could be explored for activity at this and other GPCRs.
Caption: Potential therapeutic applications of 4-(2-Pyridylsulfonyl)aniline.
Conclusion
4-(2-Pyridylsulfonyl)aniline represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The insights presented herein are intended to empower researchers to further investigate this and related compounds, potentially leading to the discovery of novel therapeutic agents and advanced materials.
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ChemRxiv. (2022). Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. Retrieved from [Link]
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ACS Omega. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. Retrieved from [Link]
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ResearchGate. (2025). New route for the synthesis of N-alkyl-2-(phenylsulfonyl)anilines. Retrieved from [Link]
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PubMed. (2013). Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists. Retrieved from [Link]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
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